molecular formula C18H24N2O2 B2485407 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide CAS No. 941918-60-1

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2485407
CAS RN: 941918-60-1
M. Wt: 300.402
InChI Key: JVGAZUFGPLCZSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide involves complex organic synthesis routes. For instance, Wallace et al. (2009) describe a scalable synthesis and isolation of related stereoisomers, demonstrating the utility of such approaches in creating receptor agonists (Wallace et al., 2009). Similarly, the work by Vilsmaier et al. (1995) on cyclopiperidine compounds highlights the synthetic and conformational studies essential for understanding the chemical behavior of such complex molecules (Vilsmaier et al., 1995).

Molecular Structure Analysis

The molecular structure of related compounds often involves cyclopiperidine or cyclopentanecarboxamide moieties, which can adopt various conformations in solution and solid states. For example, Vilsmaier et al. (1995) used X-ray structural analysis to establish the presence of chair and boat cyclopiperidine molecules, providing insights into the flexibility and conformational preferences of these systems (Vilsmaier et al., 1995).

Chemical Reactions and Properties

The reactivity of N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide and its derivatives can be influenced by the presence of functional groups, such as amides and cyclopentanecarboxamide. Studies have explored various chemical reactions, including cycloadditions and nucleophilic substitutions, to modify the compound for specific applications or to understand its reactivity patterns.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in drug design and synthesis. The detailed characterization, as shown in the study by Vilsmaier et al. (1995), using techniques like NMR and X-ray crystallography, provides a comprehensive understanding of these properties (Vilsmaier et al., 1995).

Scientific Research Applications

Synthesis and Biological Evaluation

One area of research involves the synthesis and biological evaluation of analogues related to known bioactive compounds, investigating their activity as antagonists for specific receptors. For example, the synthesis and evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, aimed at competitive antagonism for the N-methyl-D-aspartate (NMDA) receptor, showcase the methodology in developing compounds with potential therapeutic benefits (Dappen et al., 2010). This approach is common in the development of new therapeutic agents, focusing on receptor targeting to modulate biological responses.

Drug Discovery and Inhibitory Potentials

The discovery of selective inhibitors for various kinases is another significant application area. For instance, the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a selective Met kinase inhibitor highlights the process of identifying compounds with specific enzymatic inhibition capabilities, which is crucial for targeted cancer therapies (Schroeder et al., 2009).

Chiral Resolution and Analytical Chemistry

The use of cyclodextrins in capillary electrophoresis for the chiral resolution of non-steroidal anti-inflammatory drugs demonstrates the application of chemical compounds in analytical chemistry to achieve enantiomeric separation, which is vital for the development of drugs with higher efficacy and lower toxicity (Fanali & Aturki, 1995).

Receptor Mechanism Studies

Research also extends to exploring receptor mechanisms, as seen in the study of N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as potent orally active human NK1 antagonists. This research area focuses on understanding how specific compounds interact with receptors, which is fundamental in drug development for conditions like pain, depression, and nausea (Ladduwahetty et al., 1996).

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, the compound interferes with the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the coagulation pathway, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in thrombin generation, ultimately reducing the formation of blood clots .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The result of the compound’s action is a dose-dependent antithrombotic efficacy . It has been shown to improve pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

The action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by factors such as the presence of other drugs (potential for drug-drug interactions), renal function (which can affect excretion), and the physiological environment within the gastrointestinal tract (which can influence absorption and bioavailability) .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-12-15(19-18(22)14-6-2-3-7-14)9-10-16(13)20-11-5-4-8-17(20)21/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGAZUFGPLCZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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